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Abstract

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the
bromodomains of the CREB-binding protein (CBP) and p300. As an acetyl-lysine competitive
inhibitor, it plays a crucial role in modulating protein-protein interactions central to gene
transcription. This technical guide provides an in-depth overview of the discovery, synthesis,
and biological activity of I-CBP112 hydrochloride, tailored for professionals in the field of drug
discovery and development. It includes detailed experimental protocols, quantitative data
summaries, and visualizations of key signaling pathways and workflows to facilitate a
comprehensive understanding of this important chemical probe.

Discovery and Mechanism of Action

[-CBP112 was identified as a selective inhibitor of the CBP/p300 bromodomains,
demonstrating a unique ability to modulate histone acetylation.[1] It acts as a competitive
inhibitor at the acetyl-lysine binding pocket, thereby disrupting the interaction of CBP/p300 with
acetylated histones and other proteins.[2] This inhibition of protein-protein interactions alters
gene expression, leading to various cellular outcomes, including impaired colony formation and
cellular differentiation in leukemic cell lines.[2]

The discovery of I-CBP112 stemmed from the exploration of compounds with a 2,3,4,5-
tetrahydro-1,4-benzoxazepine core, which serves as an N-acetyl-lysine mimetic scaffold. This
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effort led to the development of a class of inhibitors with significant potency and selectivity for

the CBP/p300 bromodomains over other bromodomain families, such as the BET family.

Quantitative Biological Data

The biological activity of I-CBP112 has been characterized by various quantitative measures,

highlighting its potency and selectivity. The following tables summarize the key in vitro and

cellular activity data.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

Target Assay Type Value Reference
CBP Bromodomain Kd 142 nM [3]
p300 Bromodomain Kd 625 nM [3]
CBP Bromodomain Kd 151 nM [4]
p300 Bromodomain Kd 167 nM [4]
CBP Bromodomain IC50 (AlphaScreen) 170 nM [41[5]
p300-mediated H3K18
_ EC50 ~2 UM
acetylation
CBP-mediated H3K18
. EC50 ~2 UM
acetylation
Table 2: Cellular Activity
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Cell Line Assay Effect Concentration  Reference
Human and )
) Colony Substantially N
mouse leukemic ) ) ) Not specified [2]
] Formation impaired
cell lines
Human and
) Cellular N
mouse leukemic ) o Induced Not specified [2]
Differentiation
cell lines
LNCaP (prostate ) ] IC500f5.5+1.1
Proliferation 5.5 uM [1]
cancer) UM
KG1la (acute
_ H3K18
myeloid ) Increased 10 and 20 uM [1]
) Acetylation
leukemia)
LNCaP (prostate = H3K18
) Increased 10 and 20 uM [1]
cancer) Acetylation
MDA-MB-231 Sensitization to
Increased 10 uM [6]

(breast cancer)

Doxorubicin

Signaling Pathways and Experimental Workflows
I-CBP112 Mechanism of Action

[-CBP112 competitively binds to the acetyl-lysine binding pocket of the CBP/p300

bromodomain. This prevents the recognition of acetylated lysine residues on histones and
other transcription factors, thereby inhibiting the recruitment of the CBP/p300 acetyltransferase
to chromatin. This leads to a downstream modulation of gene transcription.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.mdpi.com/2072-6694/13/18/4614
https://www.mdpi.com/2072-6694/13/18/4614
https://bibbase.org/network/publication/popp-tallant-rogers-fedorov-brennan-mueller-knapp-bracher-developmentofselectivecbpp300benzoxazepinebromodomaininhibitors-2016
https://bibbase.org/network/publication/popp-tallant-rogers-fedorov-brennan-mueller-knapp-bracher-developmentofselectivecbpp300benzoxazepinebromodomaininhibitors-2016
https://bibbase.org/network/publication/popp-tallant-rogers-fedorov-brennan-mueller-knapp-bracher-developmentofselectivecbpp300benzoxazepinebromodomaininhibitors-2016
https://pubmed.ncbi.nlm.nih.gov/27673482/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2515675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inhibition by I-CBP112
Competitively Binds
to Bromodomain Inhibits Promotion Altered Gene
I-CBP112 P CBP/p300 Transcription

Normal Cellular Process

Binds to
Acetylated Histone Eleiiarinain CBP/p300 Promotes P> Gene Transcription

Start: Cancer Cell Culture

Treat cells with I-CBP112
(and vehicle control)

'

. . Western Blot for gRT-PCR for
Cell Proliferation Assay : . .
(e.g., MTT, CellTiter-Glo) Histone Acetylation Target Gene Expression
e ' (e.g., H3K18ac) (e.g., c-Myc)

'

Data Analysis and
IC50/EC50 Determination

End: Characterize
I-CBP112 Activity

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2515675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Attachment of the Acylation of the L eatment
hyl nitrogen 1-CBP112 reatment I-CBP112 Hydrochloride
wwwwwwwww with propanoy! chloride

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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